7-methoxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one
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Overview
Description
7-methoxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy, dimethyl, and morpholin-4-yl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxy-4,8-dimethyl-2H-chromen-2-one with a morpholine derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
7-methoxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of 7-methoxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Shares the morpholine and methoxy groups but differs in the core structure.
7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one: Similar in having a methoxy and morpholine group but with a quinazolinone core.
4-(7-Methoxy-2,2-dimethyl-3-phenyl-2H-chromen-4-yl)phenol: Contains a chromen-2-one core with different substituents.
Uniqueness
The uniqueness of 7-methoxy-4,8-dimethyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21NO5 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
7-methoxy-4,8-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one |
InChI |
InChI=1S/C18H21NO5/c1-11-13-4-5-15(22-3)12(2)17(13)24-18(21)14(11)10-16(20)19-6-8-23-9-7-19/h4-5H,6-10H2,1-3H3 |
InChI Key |
JXWKRXFQOOXQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
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